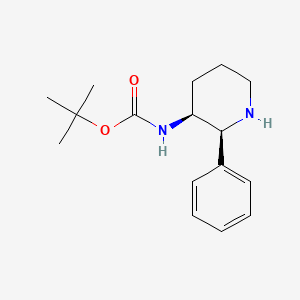
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring, which is substituted with a phenyl group and a t-butyloxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or other suitable reactions.
Protection with t-Butyloxycarbonyl Group: The Boc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of the Boc group, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines or modified piperidine derivatives.
Scientific Research Applications
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl group and piperidine ring contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Butanediol: A chiral compound used in asymmetric synthesis and as a precursor for various chemicals.
(2R,3R)-2,3-Butanediol: Another stereoisomer of 2,3-butanediol with similar applications.
(2S,3S)-3-formyl-2-(4-methylphenylsulfonyl)aminomethylpentanoic acid: A compound with similar stereochemistry and functional groups.
Uniqueness
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is unique due to its specific combination of a piperidine ring, phenyl group, and Boc protecting group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-10-7-11-17-14(13)12-8-5-4-6-9-12/h4-6,8-9,13-14,17H,7,10-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
InChI Key |
XJVZJNCXBRDMQH-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


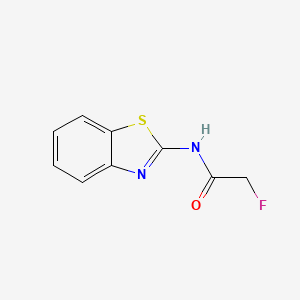
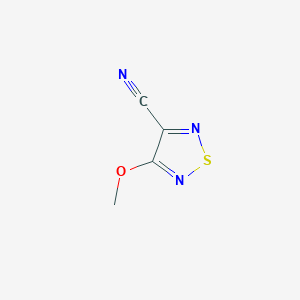
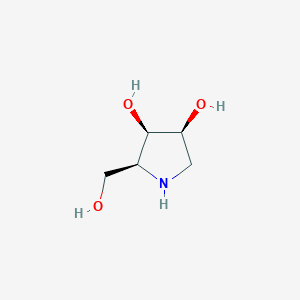
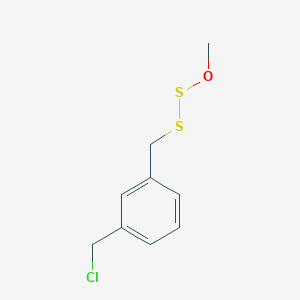
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
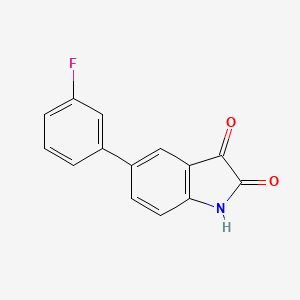
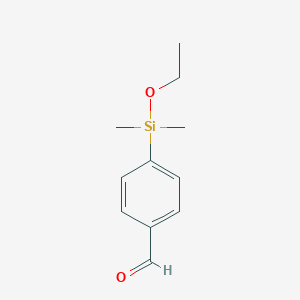
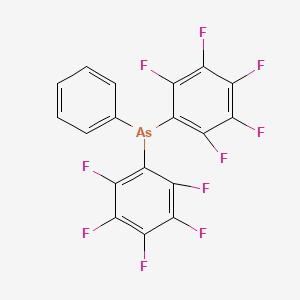
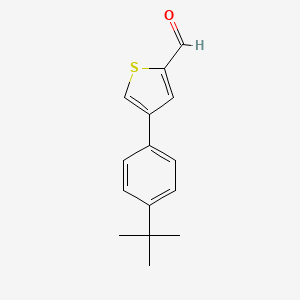
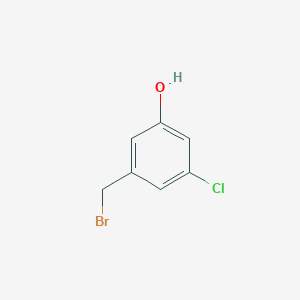

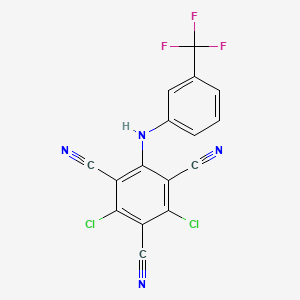
![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

